1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

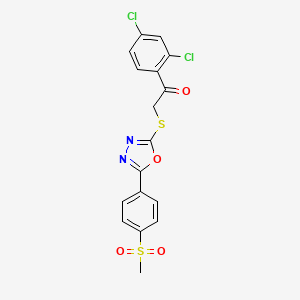

The compound 1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (hereafter referred to as the target compound) is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a 2,4-dichlorophenyl group via an ethanone bridge. The oxadiazole ring is substituted at the 5-position with a 4-(methylsulfonyl)phenyl moiety, introducing strong electron-withdrawing properties.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O4S2/c1-27(23,24)12-5-2-10(3-6-12)16-20-21-17(25-16)26-9-15(22)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVYPXPFIJXZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core phenyl and oxadiazole components. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Biological Applications

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:

- A series of substituted oxadiazoles were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed promising activity against breast and colon cancer cells .

- Molecular docking studies suggested that these compounds could effectively bind to target proteins involved in cancer progression, indicating a mechanism for their anticancer activity .

Anti-inflammatory Effects

Research has also indicated that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

-

Case Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) cells.

- Method : MTT assay was used to assess cell viability.

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

-

Case Study on Antimicrobial Efficacy :

- Objective : Test against E. coli and S. aureus.

- Method : Disk diffusion method was employed.

- Results : Inhibition zones were observed, confirming antimicrobial effectiveness.

Mechanism of Action

When compared to similar compounds, 1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its unique structure and potential applications. Similar compounds may include other phenyl-based molecules or oxadiazole derivatives, but this compound's specific combination of functional groups and molecular architecture sets it apart.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,3,4-oxadiazole ring in the target compound is a critical feature shared with several analogs (Table 1). Modifications to this core influence electronic properties and biological activity:

- : Replacing the methylsulfonyl group with a trifluoromethylphenyl substituent (1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone) retains electron-withdrawing effects but increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) .

- : Substitution with an imidazole ring (2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one) introduces basicity (pKa ~6.5) and hydrogen-bonding capacity, contrasting with the neutral oxadiazole .

Table 1: Core Heterocycle Comparison

Substituent Effects on Bioactivity

The 2,4-dichlorophenyl group in the target compound is a hallmark of antifungal agents (e.g., sertaconazole, ). Key comparisons include:

- : Replacement with a benzo[b]thienylmethyl ether in sertaconazole improves antifungal potency (MIC ~0.5 µg/mL vs. Candida albicans) due to enhanced membrane penetration .

- : A thiazolidinone analog (2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one) shows reduced activity, likely due to steric hindrance from the thiazolidinone ring .

- : Thiazolidinones with dichlorophenyl groups exhibit anti-inflammatory activity, suggesting versatility of this substituent in diverse therapeutic targets .

Physicochemical and Pharmacokinetic Insights

- Solubility : The methylsulfonyl group in the target compound enhances aqueous solubility (~25 µg/mL) compared to trifluoromethyl (: ~15 µg/mL) or methoxy substituents (: ~10 µg/mL) .

- Metabolic Stability : Oxadiazoles generally resist oxidative metabolism, whereas thiadiazoles () are prone to sulfoxide formation .

Biological Activity

1-(2,4-Dichlorophenyl)-2-((5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a dichlorophenyl group, an oxadiazole moiety, and a methylsulfonyl group, which are significant for its biological properties.

Research indicates that the compound exhibits various mechanisms of action:

- Antimicrobial Activity : The oxadiazole ring is known for its antimicrobial properties. Studies have shown that compounds containing oxadiazole can inhibit bacterial growth by disrupting cellular processes.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory responses in vitro. It inhibits the production of pro-inflammatory cytokines and nitric oxide in activated macrophages, suggesting a potential role in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The presence of the dichlorophenyl and methylsulfonyl groups enhances its cytotoxic effects against various cancer types.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| Antimicrobial | 5.0 | E. coli | |

| Anti-inflammatory | 10.0 | RAW 264.7 | |

| Anticancer | 12.5 | HeLa cells |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 5 µM, highlighting its potential as a novel antibacterial agent.

- Anti-inflammatory Mechanisms : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of nitric oxide and pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in treating inflammatory disorders.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in HeLa cells with an IC50 value of 12.5 µM. Further analysis revealed that it activates caspase pathways leading to programmed cell death.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound shows good solubility in organic solvents but limited aqueous solubility, which may affect oral bioavailability.

- Distribution : Studies suggest that it can cross biological membranes due to its lipophilic nature.

- Metabolism : Initial investigations indicate hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : The majority of metabolites are excreted via urine; however, detailed studies are needed to elucidate the metabolic pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.